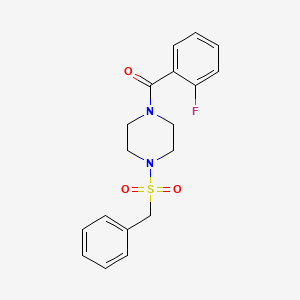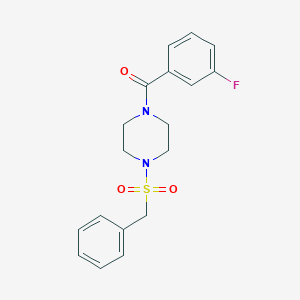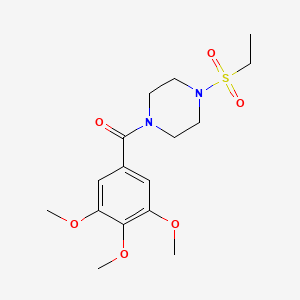![molecular formula C19H20FN3O4S B3468408 N-(4-{[4-(3-fluorobenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3468408.png)
N-(4-{[4-(3-fluorobenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide
Descripción general
Descripción
N-(4-{[4-(3-fluorobenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases.
Mecanismo De Acción
N-(4-{[4-(3-fluorobenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide exerts its pharmacological effects by selectively inhibiting the activity of BTK, ITK, and TAK. BTK is a key mediator of B-cell receptor signaling, which plays a critical role in the survival and proliferation of B-cells in various types of lymphoma and leukemia. ITK and TAK are involved in T-cell receptor signaling, which is essential for the activation and proliferation of T-cells. By inhibiting these kinases, this compound blocks the signaling pathways that promote the growth and survival of cancer cells and immune cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the proliferation of immune cells in vitro and in vivo. In preclinical models of lymphoma and leukemia, this compound has demonstrated significant antitumor activity, leading to tumor regression and prolonged survival. In preclinical models of rheumatoid arthritis, this compound has shown to reduce inflammation and joint damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-{[4-(3-fluorobenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide is a potent and selective inhibitor of BTK, ITK, and TAK, making it a valuable tool for studying the role of these kinases in cancer and autoimmune diseases. However, the use of this compound in lab experiments is limited by its solubility and stability, which can affect its pharmacokinetic properties and bioavailability. Moreover, the in vivo efficacy and safety of this compound in humans are yet to be determined.
Direcciones Futuras
Several ongoing clinical trials are evaluating the safety and efficacy of N-(4-{[4-(3-fluorobenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide in patients with lymphoma, leukemia, and autoimmune diseases. Future research should focus on optimizing the pharmacokinetic properties and bioavailability of this compound, as well as identifying potential biomarkers of response and resistance. Moreover, the combination of this compound with other targeted therapies or immunotherapies should be explored to enhance its antitumor and immunomodulatory effects.
Aplicaciones Científicas De Investigación
N-(4-{[4-(3-fluorobenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide has been extensively studied in preclinical models of cancer and autoimmune diseases, including lymphoma, leukemia, and rheumatoid arthritis. In vitro and in vivo studies have shown that this compound inhibits the activity of various kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor-associated kinase (TAK). These kinases play a crucial role in the proliferation and survival of cancer cells and immune cells, making them attractive targets for drug development.
Propiedades
IUPAC Name |
N-[4-[4-(3-fluorobenzoyl)piperazin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4S/c1-14(24)21-17-5-7-18(8-6-17)28(26,27)23-11-9-22(10-12-23)19(25)15-3-2-4-16(20)13-15/h2-8,13H,9-12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCVKXOFLWNKAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(benzylsulfonyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B3468341.png)


![1-(4-chlorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B3468368.png)
![1-(3-cyclopentylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B3468373.png)
![1-[(4-chlorophenoxy)acetyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B3468386.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(1-naphthoyl)piperazine](/img/structure/B3468389.png)
![1-[(4-fluorophenyl)sulfonyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B3468390.png)
![N-(4-{[4-(4-fluorobenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3468403.png)
![N-[4-({4-[2-(4-methoxyphenoxy)acetyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B3468413.png)
![N-{4-[(4-isonicotinoyl-1-piperazinyl)sulfonyl]phenyl}acetamide](/img/structure/B3468418.png)
![N-[4-({4-[2-(4-methylphenoxy)acetyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B3468429.png)